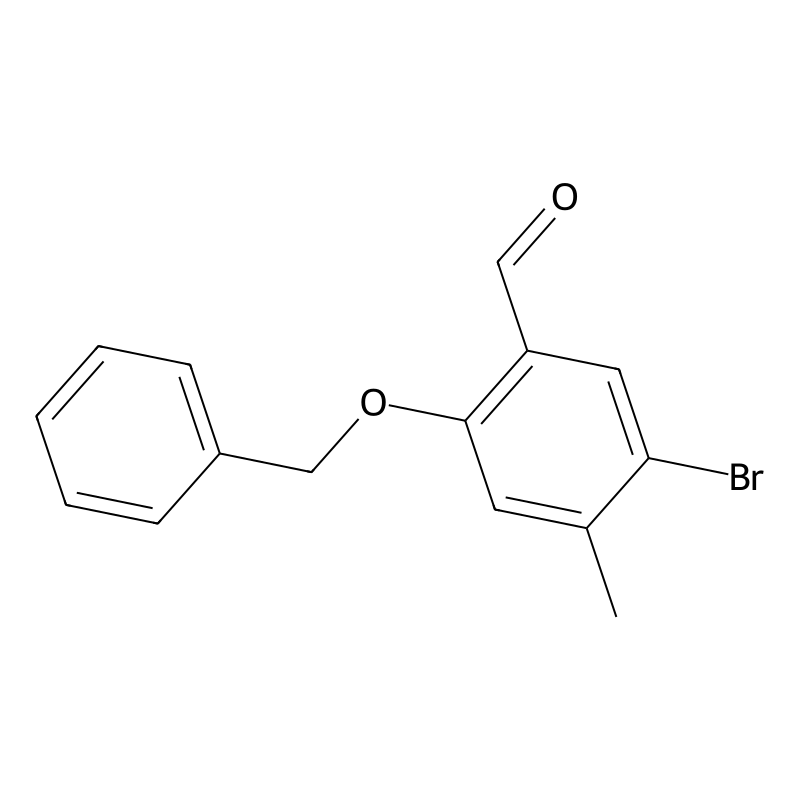2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde is an organic compound classified as an aromatic aldehyde. Its molecular formula is with a molecular weight of 305.17 g/mol. The compound features a benzaldehyde structure with a bromine atom, a methyl group, and a benzyloxy substituent, which enhances its chemical reactivity and potential applications in various fields of research and industry .
The compound is identified by its CAS number 1823782-49-5 and is known for its unique arrangement of substituents which may influence its electronic properties and steric effects .
- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It can participate in condensation reactions to form larger organic structures or heterocycles.
Specific reaction pathways may vary depending on the reaction conditions and the presence of catalysts .
- Antimicrobial Activity: Many aromatic aldehydes have shown potential as antimicrobial agents.
- Antioxidant Properties: Compounds with electron-donating substituents can provide antioxidant effects.
Further studies are necessary to elucidate the specific biological activities associated with this compound .
The synthesis of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available brominated benzaldehydes and benzyloxy compounds.
- Palladium-Catalyzed Coupling Reactions: A common method involves using palladium catalysts for coupling reactions, where the benzyloxy group is introduced onto the aromatic ring under controlled conditions (e.g., temperature and atmosphere) to yield the desired product .
- Purification: The crude product is purified using techniques such as column chromatography to isolate pure 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde.
This method allows for high yields and purity, making it suitable for further applications in research and industry .
2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde has several potential applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its structural properties, it may be explored for developing new pharmaceutical agents.
- Material Science: Its unique electronic properties could be utilized in developing materials for electronic applications.
Research into its specific applications is ongoing, highlighting its versatility in chemical synthesis .








